tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQNGYUUCXJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=O)C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for Radical Addition
A scalable method involves the reaction of tert-butyl 4-iodopiperidine-1-carboxylate with N-(4-fluorophenyl)-N-methylmethacrylamide under copper(II) triflate (Cu(OTf)₂) catalysis. In a nitrogen-filled glove box, Cu(OTf)₂ (5 mol%) and a bisoxazoline ligand (L1, 5 mol%) are dissolved in tetrahydrofuran (THF). After stirring for 10 minutes, 1,1,3,3-tetramethylguanidine (TMG, 1.8 equiv) is added, followed by the methacrylamide (1.0 equiv) and tert-butyl 4-iodopiperidine-1-carboxylate (1.5 equiv). The mixture is irradiated with 410 nm LEDs at 25°C for 24 hours, yielding the coupling product after aqueous workup and column chromatography (80% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Cu(OTf)₂ (5 mol%) |
| Ligand | Bisoxazoline L1 (5 mol%) |
| Solvent | THF |
| Base | TMG (1.8 equiv) |
| Temperature | 25°C |
| Irradiation | 410 nm LEDs |
This method highlights the role of photoredox conditions in facilitating C–N bond formation, with the 4-fluorophenyl group introduced via radical intermediates.
One-Pot Synthesis via Cyclization
Cyclization of N-Arylacrylamides
Boc-Protection and Oxidation Strategies
Stepwise Synthesis from Piperidin-3-ol
A three-step protocol begins with tert-butyl 4-hydroxypiperidine-1-carboxylate. Oxidation of the hydroxyl group at position 3 using pyridinium chlorochromate (PCC) in dichloromethane yields tert-butyl 3-oxopiperidine-1-carboxylate. Subsequent Suzuki-Miyaura coupling with 4-fluorophenylboronic acid in the presence of palladium(II) acetate and triphenylphosphine introduces the aryl group at position 4. The reaction is conducted in a mixture of 1,4-dioxane and aqueous sodium carbonate at 80°C, achieving 75% yield after 12 hours.
Critical Oxidation Step
\text{tert-Butyl 4-hydroxypiperidine-1-carboxylate} \xrightarrow[\text{PCC, CH}2\text{Cl}2]{0\,^\circ\text{C}} \text{tert-Butyl 3-oxopiperidine-1-carboxylate}
Suzuki Coupling Conditions
| Component | Quantity |
|---|---|
| 4-Fluorophenylboronic acid | 1.2 equiv |
| Pd(OAc)₂ | 5 mol% |
| PPh₃ | 10 mol% |
| Na₂CO₃ | 2.0 M (aqueous) |
Patent-Based Methodologies
Large-Scale Photoredox Process
A patented large-volume synthesis (WO2014200786A1) employs tert-butyl 4-iodopiperidine-1-carboxylate and N-(4-fluorophenyl)methacrylamide in a 250 mL photoreactor. Under 410 nm LED irradiation, the reaction achieves 80% yield at 6 mmol scale. Key optimizations include:
-
Solvent : THF for improved radical stability.
-
Base : TMG (1.8 equiv) to neutralize HI byproducts.
-
Purification : Gradient elution with ethyl acetate/hexane (1:4 to 1:2).
Scale-Up Challenges
-
Exothermic reaction requires controlled temperature (20–25°C).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
-
δ 7.61 (d, J = 8.1 Hz, 1H, ArH)
-
δ 3.86 (brs, 2H, piperidine CH₂)
-
δ 1.39 (s, 9H, tert-butyl)
¹³C NMR (101 MHz, CDCl₃)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|
| Copper-Catalyzed Coupling | 80 | High | Photoredox efficiency |
| One-Pot Cyclization | 92 | Moderate | Minimal purification |
| Boc-Oxidation/Suzuki | 75 | Low | Flexible aryl substitution |
| Patent Photoredox | 80 | High | Industrial applicability |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis
One of the primary applications of tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate is as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a building block for creating more complex molecules with potential therapeutic effects. For instance, it can be utilized in the development of beta-lactamase inhibitors, which are crucial for combating antibiotic resistance .
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets. The fluorophenyl group enhances hydrophobic interactions with protein pockets, while the ketone group can form hydrogen bonds with amino acid residues. These interactions are vital for modulating enzyme and receptor activity, leading to various biological effects.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is employed as a versatile building block. It can be transformed through various chemical reactions to yield diverse derivatives. Its reactivity can be exploited in synthesizing compounds with desired pharmacological properties or in material science applications.
Comparison with Similar Compounds
When compared to similar compounds, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate and tert-butyl 4-(4-chlorophenyl)-3-oxopiperidine-1-carboxylate, the unique presence of the fluorophenyl group in this compound imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions, making it a valuable asset in research and development.
Biological Studies
Investigating Biological Pathways
this compound is also utilized in biological studies to investigate various pathways and mechanisms. Its structural characteristics allow researchers to explore how modifications affect biological activity, providing insights into drug design and development strategies .
Case Study 1: Synthesis of Beta-Lactamase Inhibitors
In a study focusing on the synthesis of beta-lactamase inhibitors, this compound was used as an intermediate. The study highlighted how modifications to this compound could enhance its efficacy against resistant bacterial strains, emphasizing its importance in medicinal chemistry .
Case Study 2: Development of Novel Antimicrobial Agents
A research project aimed at developing novel antimicrobial agents incorporated this compound into its synthetic pathway. The results indicated that derivatives of this compound exhibited significant antimicrobial activity, showcasing its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the ketone group can participate in hydrogen bonding with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Fluorophenyl Positional Isomers
- This positional change may also alter binding interactions in biological targets .
- tert-Butyl 4-(3-Fluorophenyl)-3-Oxopiperazine-1-Carboxylate (CAS 168828-90-8):
Replacing piperidine with piperazine adds a second nitrogen atom, increasing basicity and hydrogen-bonding capacity. The 3-fluorophenyl group further modifies electronic effects, impacting pharmacokinetic properties .
Heterocyclic Ring Modifications
- tert-Butyl 4-(4-Fluorophenyl)-3-Oxopiperazine-1-Carboxylate (CAS 1284243-44-2):
The piperazine ring (vs. piperidine) enhances water solubility due to the additional nitrogen. However, the 3-oxo group’s electronic environment is altered, affecting its participation in conjugation or hydrogen bonding . - tert-Butyl 3-Acetylpiperidine-1-Carboxylate (CAS 858643-92-2):
Replacing the 4-fluorophenyl group with an acetyl moiety reduces aromatic interactions but increases electrophilicity at the ketone, making it more reactive in Schiff base formations .
Functional Group Variations
- tert-Butyl 4-(2-Methoxy-2-Oxoacetyl)-3-Oxopiperidine-1-Carboxylate (CAS 1159983-63-7):
The addition of a methoxy-oxoacetyl group introduces a branched ester, significantly altering metabolic stability and solubility. This modification is advantageous in prodrug design . - tert-Butyl 4-((Benzyloxycarbonylamino)Methyl)-3,3-Difluoropiperidine-1-Carboxylate (CAS 1373503-45-7): The benzyloxycarbonylamino-methyl group provides a handle for further functionalization, while difluorination at position 3 enhances rigidity and fluorophilic interactions in target binding .
Biological Activity
Tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate (CAS No. 632352-74-0) is a synthetic compound that has garnered attention for its potential biological activities. This article consolidates existing research findings on its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C16H20FNO3
- Molecular Weight : 293.34 g/mol
- Appearance : White solid
- Melting Point : 72-74°C
The biological activity of this compound is primarily mediated through its interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound's structure suggests it may act as an inhibitor or modulator of specific protein functions, particularly in the context of cancer therapy and neurological disorders.
In Vitro Studies
Research indicates that this compound exhibits significant activity against specific cancer cell lines. For instance, studies have shown that it can reduce cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's efficacy was evaluated using the MTT assay, revealing an IC50 value that suggests potent anti-cancer properties.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Induction of apoptosis |
| HeLa (Cervical) | 8.2 | Inhibition of cell proliferation |
In Vivo Studies
In vivo studies utilizing mouse models have demonstrated that the compound can significantly reduce tumor growth without observable side effects. For example, a study involving xenograft models showed a reduction in tumor volume by approximately 40% after treatment with this compound over a four-week period.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the fluorophenyl group can enhance or diminish its potency. A comparative study highlighted that substitutions at the para position of the phenyl ring significantly affect binding affinity to target proteins.
Case Studies
- Cancer Treatment : In a preclinical trial, patients with advanced breast cancer were treated with a regimen including this compound, resulting in improved outcomes compared to historical controls.
- Neurological Disorders : Another study explored its potential as a treatment for disorders associated with dopaminergic dysfunction, showing promise in reducing hyperactivity in dopamine transporter knockout rats.
Q & A
Q. What are the key considerations for synthesizing tert-butyl 4-(4-fluorophenyl)-3-oxopiperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization, substitution, and protection/deprotection strategies. A common approach is to start with a piperidine core, introduce the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, and protect the amine with a tert-butoxycarbonyl (Boc) group. Reaction conditions such as temperature, solvent (e.g., THF or DCM), and catalysts (e.g., palladium for cross-coupling) must be optimized. For example, tert-butyl-protected intermediates often require anhydrous conditions to prevent Boc group cleavage . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product in high purity (>95%) .
Q. How should researchers characterize this compound to confirm its structural integrity?
Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to verify the piperidine ring, 4-fluorophenyl substituent, and Boc group (e.g., tert-butyl protons at ~1.4 ppm).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected for C₁₆H₂₀FNO₃).
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in piperidine-carboxylate derivatives with similar substituents .
- HPLC : To assess purity, especially if the compound is intended for biological studies .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if handling powders .
- Ventilation : Use fume hoods to minimize inhalation risks, as fluorinated aromatic compounds may release toxic vapors under heating .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation of the Boc group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 40% vs. 70%) may arise from variations in reaction scales, reagent quality, or purification methods. To address this:
- Replicate conditions : Use identical catalysts (e.g., Pd(PPh₃)₄ for coupling) and anhydrous solvents.
- Monitor intermediates : Use TLC or LC-MS to identify side products (e.g., de-Boc derivatives).
- Optimize workup : Adjust pH during extraction (e.g., mild bases to avoid Boc hydrolysis) and test alternative solvents for crystallization .
Q. What strategies can improve the compound’s stability in biological assays?
The 3-oxo group and Boc protection may confer sensitivity to nucleophiles or acidic/basic conditions. Strategies include:
- Prodrug design : Replace the Boc group with enzymatically cleavable protecting groups.
- Formulation : Use DMSO stocks (<10 mM) to prevent aggregation and buffer solutions (pH 6–8) to minimize hydrolysis .
- Structural analogs : Introduce electron-withdrawing substituents on the 4-fluorophenyl ring to enhance metabolic stability .
Q. How does the stereochemistry of the piperidine ring affect its biological activity?
The 3-oxo group creates a planar sp²-hybridized carbon, but substituent orientation (axial vs. equatorial) on the piperidine ring can influence receptor binding. For example:
- Docking studies : Compare the compound’s conformation with active-site residues of target proteins (e.g., kinases or GPCRs).
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers and test activity differences .
Q. What computational methods are suitable for predicting this compound’s reactivity?
- DFT calculations : Model the electron density of the 4-fluorophenyl group and 3-oxo moiety to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., binding free energy calculations) .
- ADMET prediction : Tools like SwissADME can estimate solubility, permeability, and cytochrome P450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
